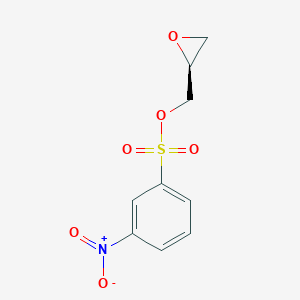
(3-Methyl-5-phenylisoxazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Methyl-5-phenylisoxazol-4-yl)methanol” is a chemical compound with the molecular formula C11H11NO2 . It has a molecular weight of 189.21 . It is a beige solid at room temperature .
Molecular Structure Analysis
The InChI code for “(3-Methyl-5-phenylisoxazol-4-yl)methanol” is 1S/C11H11NO2/c1-8-10(7-13)11(14-12-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
“(3-Methyl-5-phenylisoxazol-4-yl)methanol” is a beige solid at room temperature . It has a molecular weight of 189.21 .Aplicaciones Científicas De Investigación
Drug Discovery and Development
Isoxazole rings, such as those found in (3-Methyl-5-phenylisoxazol-4-yl)methanol, are prevalent in many commercially available drugs due to their biological significance . The compound’s ability to bind to various biological targets makes it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents.
Metal-Free Synthetic Routes
The synthesis of isoxazoles, including derivatives like (3-Methyl-5-phenylisoxazol-4-yl)methanol, can be achieved through metal-free synthetic routes . This is particularly important in creating eco-friendly and cost-effective manufacturing processes for pharmaceuticals and other chemical products.
Anticancer Drug Design
Researchers have shown interest in isoxazole derivatives for their potential in anticancer drug design . The structural diversity offered by compounds like (3-Methyl-5-phenylisoxazol-4-yl)methanol allows for the exploration of novel mechanisms of action against cancer cells.
Herbicidal Activities
Isoxazole derivatives have been studied for their herbicidal activities, with findings suggesting that certain structural modifications, such as the introduction of fluorine-containing phenyl groups, can enhance their effectiveness . This opens up possibilities for the compound’s use in agricultural chemistry.
Nanocatalysis
The compound’s structure is conducive to applications in nanocatalysis, which involves the use of nanomaterials as catalysts in chemical reactions . This field is significant for the development of more efficient and selective catalytic processes.
Sensing Applications
Due to its unique chemical properties, (3-Methyl-5-phenylisoxazol-4-yl)methanol can be utilized in the design of chemical sensors . These sensors can detect specific substances or changes in the environment, which is crucial for monitoring pollutants or hazardous materials.
Diversity-Oriented Synthesis
The compound is also relevant in diversity-oriented synthesis, a strategy aimed at producing a wide array of structurally diverse molecules for screening in drug discovery . This approach is vital for identifying new lead compounds with biological activity.
Drug Delivery Systems
Lastly, the structural features of (3-Methyl-5-phenylisoxazol-4-yl)methanol make it a candidate for exploring its incorporation into drug delivery systems . Such systems aim to improve the delivery and efficacy of therapeutic agents.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . It can also cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
(3-methyl-5-phenyl-1,2-oxazol-4-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8-10(7-13)11(14-12-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWBXAICROMJFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1CO)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380151 |
Source


|
| Record name | (3-Methyl-5-phenylisoxazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-5-phenylisoxazol-4-yl)methanol | |
CAS RN |
113826-87-2 |
Source


|
| Record name | (3-Methyl-5-phenylisoxazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Methyl-5-phenyl-isoxazol-4-yl)-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














